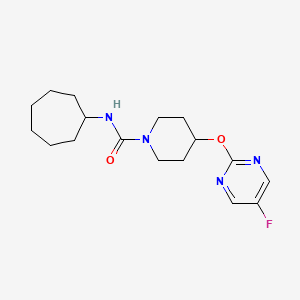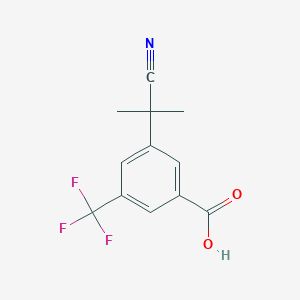
3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C11H9F3N2O2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid involves a benzoic acid group, a cyanopropan-2-yl group, and a trifluoromethyl group . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource .Physical And Chemical Properties Analysis
3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid has physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight . For detailed physical and chemical properties, it would be best to refer to a reliable chemical database or resource .Applications De Recherche Scientifique
Inhibition of Carboxypeptidase A
Compounds related to 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid, such as DL-2-Benzyl-3-formylpropanoic acid, have been studied for their ability to inhibit carboxypeptidase A, suggesting potential applications in modifying enzyme activity for research or therapeutic purposes (Galardy & Kortylewicz, 1984).
Fixation of Multilayered Structures
Polymers derived from benzoic acid derivatives exhibit unique liquid crystalline properties, which can be exploited in materials science for creating advanced materials with specific optical and mechanical properties (Kishikawa, Hirai, & Kohmoto, 2008).
Cyclopolymerization for Advanced Polymers
The structural motif present in compounds like 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid can be utilized in the cyclopolymerization process to create novel polymers with potential applications in various industries, including the development of new materials (Mayershofer, Nuyken, & Buchmeiser, 2006).
Development of Fluorescence Probes
Compounds with benzoic acid derivatives are instrumental in the development of fluorescence probes for detecting reactive oxygen species, highlighting their significant role in biological and chemical applications (Setsukinai et al., 2003).
Antibacterial Activity
The trifluoromethyl group, akin to that in 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid, has been explored for its contribution to the antibacterial activity of pyrazole derivatives, underscoring the importance of this functionality in medicinal chemistry (Kumar et al., 2005).
Propriétés
IUPAC Name |
3-(2-cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-11(2,6-16)8-3-7(10(17)18)4-9(5-8)12(13,14)15/h3-5H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQBGXOOKUFWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid | |
CAS RN |
1314756-15-4 |
Source


|
| Record name | 3-(1-cyano-1-methylethyl)-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2839123.png)
![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2839124.png)
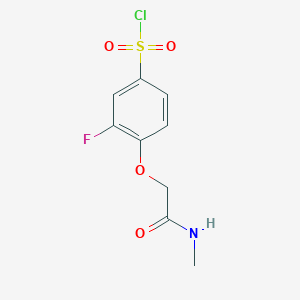
![(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2839127.png)


![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2839132.png)
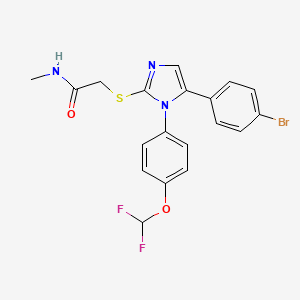
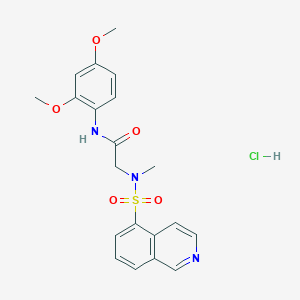
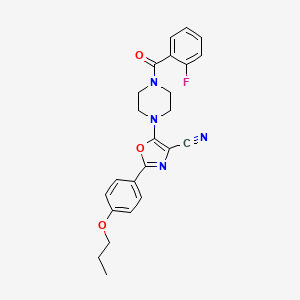
![3-Phenyl-2-azaspiro[3.6]decan-1-one](/img/structure/B2839140.png)
![1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole](/img/structure/B2839141.png)

